Doxorrubicina valerato

Descripción general

Descripción

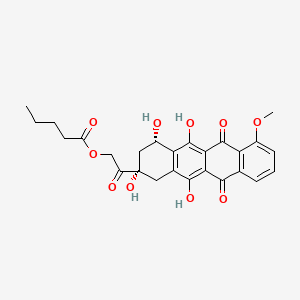

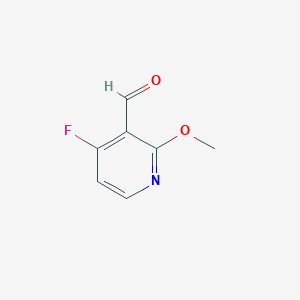

Doxorubicinone Valerate is a related compound of Doxorubicin Hydrochloride, which is an anthracycline antibiotic with anti-Gram-positive bacterial activity and a broad antitumor spectrum . It has a molecular formula of C26H26O10 and a molecular weight of 498.48 .

Molecular Structure Analysis

The aglycone structure of Doxorubicin consists of tetracyclic rings, two of which possess quinone and hydroquinone groups . Furthermore, Doxorubicin contains the amino sugar daunosamine attached via a glycosidic bond . The planar, aromatic portion of Doxorubicin is conserved in Doxorubicinone Valerate .

Chemical Reactions Analysis

Doxorubicin is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . It also targets multiple molecular targets to produce a range of cytotoxic effects .

Physical And Chemical Properties Analysis

Doxorubicinone Valerate has a boiling point of 742.3±60.0°C at 760 mmHg and a density of 1.5±0.1 g/cm3 .

Aplicaciones Científicas De Investigación

Oncología: Acción Molecular Antitumoral

Doxorrubicina valerato se utiliza principalmente en oncología debido a sus potentes propiedades anticancerígenas. Se une a enzimas asociadas al ADN, se intercala con los pares de bases del ADN y se dirige a múltiples vías moleculares para producir efectos citotóxicos . Esto da como resultado daño al ADN y la activación de vías de apoptosis, lo que lo convierte en un fármaco clave en el tratamiento de diversos tipos de cáncer, incluidos los cánceres de mama, ovario y pulmón, así como linfomas y leucemias .

Cardiología: Manejo de la Cardiotoxicidad

En cardiología, el enfoque está en gestionar los efectos cardiotóxicos de la this compound. Es conocido por causar cardiotoxicidad potencialmente mortal, lo que puede limitar las opciones de tratamiento. La investigación tiene como objetivo comprender sus mecanismos fisiopatológicos para desarrollar estrategias cardioprotectoras .

Farmacocinética: Administración y Metabolismo del Fármaco

Los estudios farmacocinéticos implican comprender cómo la this compound se absorbe, distribuye, metaboliza y excreta en el cuerpo. Se están explorando sistemas innovadores de administración de fármacos, como liposomas y nanopartículas, para mejorar su índice terapéutico y reducir las toxicidades sistémicas .

Terapia Génica: Mecanismos Moleculares

El papel de la this compound en la terapia génica incluye su uso como agente intercalante del ADN. Se está estudiando por su capacidad para inducir senescencia en las células cancerosas, lo que podría aprovecharse para mejorar la eficacia de los enfoques de terapia génica .

Inmunoterapia: Mejora de la Respuesta Inmunitaria

En inmunoterapia, la this compound se está reutilizando para explotar sus propiedades pro-senescencia. Ha demostrado potencial en el reclutamiento de células T PD1+ y la mejora de la respuesta al bloqueo de puntos de control inmunitarios, particularmente en la metástasis cerebral del cáncer de mama .

Imagenología Diagnóstica: Desarrollo de Agentes de Contraste

La investigación en imagenología diagnóstica explora el uso de this compound como agente de contraste. Sus propiedades fluorescentes se utilizan en la imagenología espectral confocal y la electroforesis capilar para analizar la distribución del fármaco y la captación celular, mejorando la visualización de los tumores .

Mecanismo De Acción

Target of Action

Doxorubicinone valerate, also known as Doxorubicin, primarily targets DNA-associated enzymes . These enzymes play a crucial role in DNA replication and transcription, which are vital processes for cell survival and proliferation .

Mode of Action

Doxorubicinone valerate interacts with its targets by binding to DNA-associated enzymes and intercalating with DNA base pairs . This interaction disrupts the normal function of these enzymes, leading to DNA damage . It also activates various molecular signals, such as AMP-activated protein kinase, which induces apoptosis .

Biochemical Pathways

The primary biochemical pathway affected by Doxorubicinone valerate is the Bcl-2/Bax apoptosis pathway . By altering the Bcl-2/Bax ratio, downstream activation of different caspases can occur, resulting in apoptosis . This means that the compound triggers programmed cell death, thereby inhibiting the growth of cancer cells .

Pharmacokinetics

Doxorubicinone valerate exhibits linear pharmacokinetics within a certain dose range . Its concentration-time profiles can be described by both biphasic and triphasic disposition, depending on the duration of infusion . One of the major side effects of doxorubicinone valerate is cardiotoxicity, which can limit the treatment dose .

Result of Action

The molecular and cellular effects of Doxorubicinone valerate’s action include DNA damage, the generation of reactive oxygen species, and the induction of apoptosis . These effects can lead to the death of cancer cells . Doxorubicinone valerate can also induce apoptosis and necrosis in healthy tissue, causing toxicity in the brain, liver, kidney, and heart .

Action Environment

The action, efficacy, and stability of Doxorubicinone valerate can be influenced by various environmental factors. It’s important to note that the effectiveness of Doxorubicinone valerate can be affected by the physiological environment of the patient, including factors such as the patient’s overall health status, the presence of other diseases, and the patient’s response to treatment .

Safety and Hazards

Direcciones Futuras

The future for the continued use of Doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Further understanding of Doxorubicin’s influence on cell biological events could lead to an improvement in the drug’s efficacy and reduce toxicity .

Análisis Bioquímico

Biochemical Properties

Doxorubicinone valerate plays a significant role in biochemical reactions, particularly in the context of cancer treatment. It interacts with various enzymes, proteins, and other biomolecules to exert its effects. One of the primary interactions is with DNA-associated enzymes, where doxorubicinone valerate intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the replication process. This interaction leads to the activation of molecular signals such as AMP-activated protein kinase, which induces apoptosis by influencing the Bcl-2/Bax apoptosis pathway . Additionally, doxorubicinone valerate interacts with topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the stabilization of the DNA-topoisomerase II complex and subsequent DNA strand breaks .

Cellular Effects

Doxorubicinone valerate exerts profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, doxorubicinone valerate induces apoptosis and necrosis, leading to cell death. This compound also affects cell signaling pathways such as the mitogen-activated protein kinase pathway and the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, which are involved in cell proliferation and survival . Furthermore, doxorubicinone valerate alters gene expression by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes, thereby promoting cell death . It also impacts cellular metabolism by inhibiting key metabolic enzymes, leading to a decrease in ATP production and an increase in reactive oxygen species .

Molecular Mechanism

The molecular mechanism of action of doxorubicinone valerate involves several key processes. At the molecular level, doxorubicinone valerate binds to DNA and inhibits the activity of topoisomerase II, leading to the stabilization of the DNA-topoisomerase II complex and the formation of DNA strand breaks . This inhibition prevents the proper replication and repair of DNA, ultimately leading to cell death. Additionally, doxorubicinone valerate induces the generation of reactive oxygen species, which cause oxidative damage to cellular components such as lipids, proteins, and DNA . This oxidative stress further contributes to the cytotoxic effects of doxorubicinone valerate. Moreover, doxorubicinone valerate modulates the activity of various signaling pathways, including the AMP-activated protein kinase pathway and the Bcl-2/Bax apoptosis pathway, leading to the activation of caspases and the induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of doxorubicinone valerate change over time. The stability and degradation of doxorubicinone valerate are critical factors that influence its long-term effects on cellular function. Studies have shown that doxorubicinone valerate is relatively stable under physiological conditions, with a half-life of approximately 24 hours . Prolonged exposure to doxorubicinone valerate can lead to the accumulation of oxidative damage and the activation of compensatory cellular responses, such as the upregulation of antioxidant enzymes . In in vitro and in vivo studies, long-term exposure to doxorubicinone valerate has been associated with chronic toxicity, including cardiotoxicity, hepatotoxicity, and nephrotoxicity .

Dosage Effects in Animal Models

The effects of doxorubicinone valerate vary with different dosages in animal models. At low doses, doxorubicinone valerate exhibits potent anticancer activity with minimal toxicity . As the dosage increases, the risk of adverse effects also rises. High doses of doxorubicinone valerate have been associated with severe cardiotoxicity, characterized by the degeneration of cardiac myocytes and the development of heart failure . Additionally, high doses of doxorubicinone valerate can cause hepatotoxicity, nephrotoxicity, and myelosuppression . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage regimen to maximize therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Doxorubicinone valerate is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly cytochrome P450 3A4 . This metabolism results in the formation of various metabolites, some of which retain anticancer activity while others contribute to toxicity . Doxorubicinone valerate also interacts with glutathione S-transferases, which play a role in the detoxification of reactive intermediates . The metabolic pathways of doxorubicinone valerate influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of doxorubicinone valerate within cells and tissues are mediated by various transporters and binding proteins. Doxorubicinone valerate is actively transported into cells by solute carrier family transporters, such as solute carrier family 22 member 16 . Once inside the cell, doxorubicinone valerate can bind to intracellular proteins, including heat shock proteins and chaperones, which facilitate its proper folding and localization . The distribution of doxorubicinone valerate within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters . These factors collectively determine the concentration of doxorubicinone valerate at the target site and its therapeutic efficacy.

Subcellular Localization

The subcellular localization of doxorubicinone valerate plays a crucial role in its activity and function. Doxorubicinone valerate is primarily localized in the nucleus, where it interacts with DNA and inhibits topoisomerase II activity . This nuclear localization is facilitated by the presence of nuclear localization signals and post-translational modifications, such as phosphorylation and acetylation . Additionally, doxorubicinone valerate can accumulate in other subcellular compartments, including the mitochondria and lysosomes . In the mitochondria, doxorubicinone valerate induces mitochondrial dysfunction and the release of pro-apoptotic factors, contributing to its cytotoxic effects . In the lysosomes, doxorubicinone valerate can be sequestered and degraded, influencing its overall bioavailability and activity .

Propiedades

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O10/c1-3-4-8-17(29)36-11-16(28)26(34)9-13-18(14(27)10-26)24(32)21-20(23(13)31)22(30)12-6-5-7-15(35-2)19(12)25(21)33/h5-7,14,27,31-32,34H,3-4,8-11H2,1-2H3/t14-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNIGSFXMGPCOA-RXBISOJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

158699-93-5 | |

| Record name | Doxorubicinone valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158699935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXORUBICINONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K9Q878X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)

![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)

![3-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidine](/img/structure/B1447598.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1447608.png)

![1-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)ethanone](/img/structure/B1447611.png)

![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)